molecular formula C22H19N4P B11489292 P,P-diphenyl-N,N'-dipyridin-2-ylphosphinimidic amide

P,P-diphenyl-N,N'-dipyridin-2-ylphosphinimidic amide

Cat. No.: B11489292
M. Wt: 370.4 g/mol
InChI Key: QBUVQRWWWLCYBR-UHFFFAOYSA-N
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Description

11-DIPHENYL-N-(PYRIDIN-2-YL)-1-[(PYRIDIN-2-YL)IMINO]-LAMBDA5-PHOSPHANAMINE is a complex organophosphorus compound characterized by the presence of pyridine and diphenyl groups

Preparation Methods

The synthesis of 11-DIPHENYL-N-(PYRIDIN-2-YL)-1-[(PYRIDIN-2-YL)IMINO]-LAMBDA5-PHOSPHANAMINE typically involves the reaction of diphenylphosphine with pyridine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the corresponding phosphine.

    Substitution: The pyridine rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions include phosphine oxides and substituted pyridine derivatives.

Scientific Research Applications

11-DIPHENYL-N-(PYRIDIN-2-YL)-1-[(PYRIDIN-2-YL)IMINO]-LAMBDA5-PHOSPHANAMINE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of this compound involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biochemical effects. The molecular targets and pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds include other organophosphorus compounds with pyridine and diphenyl groups. 11-DIPHENYL-N-(PYRIDIN-2-YL)-1-[(PYRIDIN-2-YL)IMINO]-LAMBDA5-PHOSPHANAMINE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Similar compounds include:

  • Diphenylphosphine oxide
  • Pyridine derivatives with phosphine groups

This compound’s unique structure allows it to form more stable complexes and exhibit different reactivity patterns compared to its analogs.

Properties

Molecular Formula

C22H19N4P

Molecular Weight

370.4 g/mol

IUPAC Name

N-[diphenyl(pyridin-2-ylimino)-λ5-phosphanyl]pyridin-2-amine

InChI

InChI=1S/C22H19N4P/c1-3-11-19(12-4-1)27(20-13-5-2-6-14-20,25-21-15-7-9-17-23-21)26-22-16-8-10-18-24-22/h1-18H,(H,23,25)

InChI Key

QBUVQRWWWLCYBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=CC=N2)(C3=CC=CC=C3)NC4=CC=CC=N4

Origin of Product

United States

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